molecular formula C5H4N4S B12650683 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione CAS No. 68774-83-4

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione

Cat. No.: B12650683
CAS No.: 68774-83-4
M. Wt: 152.18 g/mol
InChI Key: NJRUXSSUCOLIID-UHFFFAOYSA-N
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Description

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused triazole and pyrazine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of microbial growth .

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine: Known for its anticancer and antimicrobial activities.

    1,2,4-Triazolo[4,3-b]pyridazine: Investigated for its potential as an anti-inflammatory agent.

    1,2,4-Triazolo[4,3-a]quinazoline: Explored for its enzyme inhibitory properties.

Uniqueness: 7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These characteristics make it a versatile scaffold for the development of new therapeutic agents and functional materials .

Properties

CAS No.

68774-83-4

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione

InChI

InChI=1S/C5H4N4S/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10)

InChI Key

NJRUXSSUCOLIID-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=S)N1

Origin of Product

United States

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